1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis
Four-membered nitrogen heterocycles, particularly azetidines, represent a fascinating and synthetically valuable class of compounds. organic-chemistry.orgmagtech.com.cn Their importance in organic synthesis stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique chemical reactivity and biological properties. rsc.org This ring strain, estimated to be around 25.4 kcal/mol, makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, yet stable enough for practical handling, unlike the more strained aziridines. rsc.org
The utility of these heterocycles is underscored by their presence in a wide array of natural products and pharmaceuticals. rsc.org Their incorporation into molecular structures can significantly influence properties such as basicity, lipophilicity, and metabolic stability, making them attractive motifs in drug discovery. chemrxiv.org A significant portion of FDA-approved small-molecule drugs feature nitrogen heterocycles, highlighting their importance in medicinal chemistry. researchgate.net The development of new synthetic methods to access functionalized azetidines continues to be an active area of research, driven by the demand for novel chemical entities with therapeutic potential. organic-chemistry.orgrsc.org
Azetidine (B1206935) Derivatives as Conformationally Constrained Building Blocks
A key feature of the azetidine ring is its conformational rigidity. nih.gov This constrained geometry is highly desirable in medicinal chemistry as it can help to pre-organize a molecule into a specific conformation for binding to a biological target, potentially leading to increased potency and selectivity. By reducing the entropic penalty upon binding, conformationally restricted molecules can exhibit higher affinity for their targets. nih.gov
The puckered nature of the azetidine ring allows for the precise spatial orientation of substituents, making them valuable scaffolds for structure-activity relationship (SAR) studies. chemrxiv.org The ability to introduce substituents at various positions on the azetidine ring provides a powerful tool for fine-tuning the pharmacological profile of a lead compound. The development of synthetic strategies to create diversely substituted azetidines is therefore crucial for their application as building blocks in drug discovery programs. chemrxiv.orgresearchgate.net
Overview of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine as a Key Synthetic Intermediate
Within the diverse family of azetidine derivatives, This compound has emerged as a valuable and versatile synthetic intermediate. The "Boc" (tert-butoxycarbonyl) group serves as a common and readily removable protecting group for the azetidine nitrogen, ensuring its stability during subsequent synthetic transformations. chemicalbook.com The presence of both a secondary amine and a primary alcohol in the 3-substituent provides two distinct points for further functionalization.
This bifunctionality allows for the introduction of a wide range of molecular fragments, making it a key building block for the synthesis of more complex molecules. For instance, the secondary amine can be acylated, alkylated, or used in coupling reactions, while the hydroxyl group can be oxidized, etherified, or esterified. This versatility makes this compound a strategic precursor in the synthesis of various compounds, including those with potential therapeutic applications. Its preparation is often a crucial step in multi-step synthetic sequences aimed at producing novel chemical entities for biological screening. A common synthetic route to this intermediate likely involves the reductive amination of 1-Boc-3-azetidinone with 2-aminoethanol. chemicalbook.com
Detailed Research Findings
The strategic importance of this compound lies in its role as a versatile building block. The table below outlines the key reactive sites and potential transformations that underscore its utility as a synthetic intermediate.
| Reactive Site | Potential Transformations | Resulting Functional Groups |
| Secondary Amine (-NH-) | Acylation, Sulfonylation, Alkylation, Reductive Amination | Amides, Sulfonamides, Tertiary Amines |
| Primary Alcohol (-OH) | Oxidation, Esterification, Etherification, Mesylation/Tosylat | Aldehydes, Carboxylic Acids, Esters, Ethers, Good Leaving Groups |
| Boc-Protected Azetidine Nitrogen | Deprotection (e.g., with acid) | Secondary Azetidine for further functionalization |
This array of possible transformations allows for the divergent synthesis of a library of compounds from a single, readily accessible intermediate.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWATTIOQGUEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165581 | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-50-7 | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 Boc 3 2 Hydroxyethyl Amino Azetidine Scaffolds
Ring-Opening Reactions of Azetidine (B1206935) Systems
The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, a property that can be harnessed for the synthesis of diverse acyclic amino alcohols. beilstein-journals.orgnih.gov The reaction is typically initiated by the activation of the azetidine nitrogen, often through protonation or conversion to a better leaving group, followed by nucleophilic attack at one of the ring carbons (C-2 or C-4).
In the context of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine, the Boc (tert-butoxycarbonyl) group is generally stable but can be removed under acidic conditions. Subsequent protonation of the azetidine nitrogen would form a reactive azetidinium ion. This intermediate can then be opened by various nucleophiles. For instance, the use of halide nucleophiles can lead to the formation of γ-haloamines. researchgate.net The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. researchgate.net
Photochemical methods also provide a pathway for azetidine ring-opening. For example, photogenerated azetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov While not a direct transformation of the title compound, this illustrates the potential for strain-release-driven reactions in related azetidine systems.
Table 1: Examples of Azetidine Ring-Opening Reactions
| Starting Material Class | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| N-Activated Azetidines | Nucleophiles (e.g., halides, thiols, oxygen nucleophiles) | γ-Substituted Propylamines | beilstein-journals.orgresearchgate.net |
| Azetidinium Salts | [18F]Fluoride | 3-[18F]Fluoropropyl amines | researchgate.net |
| Photogenerated Azetidinols | Electron-deficient ketones, Boronic acids | Highly functionalized dioxolanes, 3-amino-1,2-diols | beilstein-journals.orgnih.gov |
Functional Group Interconversions of the Hydroxyethyl Side Chain
The primary alcohol of the 2-hydroxyethyl side chain is a key site for functionalization. Standard functional group interconversions can be applied to modify this part of the molecule, expanding its synthetic utility.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. For example, Swern or Dess-Martin periodinane oxidation would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate (B83412) or Jones reagent would produce the carboxylic acid.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions. vanderbilt.edu For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form the corresponding tosylate.
Substitution: Once converted to a leaving group, the position is susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functionalities, such as azides, nitriles, or other heteroatoms. vanderbilt.edu For example, the tosylate can be displaced by sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine. vanderbilt.edu
Esterification and Etherification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) or etherification, for instance, via the Williamson ether synthesis after deprotonation with a suitable base.
Table 2: Functional Group Interconversions of the Hydroxyethyl Moiety
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | DMP, PCC, or Swern Oxidation | Aldehyde | |
| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid | |
| Tosylation | TsCl, Pyridine | O-Tosylate | vanderbilt.edu |
| Halogenation | SOCl₂, PBr₃ | Alkyl Chloride, Alkyl Bromide | vanderbilt.edu |
| Azide Substitution | NaN₃ (on a sulfonate ester) | Azide | vanderbilt.edu |
| Nitrile Substitution | NaCN (on a halide/sulfonate) | Nitrile | vanderbilt.edu |
Derivatization of the Azetidine Amine (N-1) and C-3 Substituents
The N-1 and C-3 positions of the this compound scaffold offer orthogonal handles for chemical modification.
N-1 Derivatization: The Boc protecting group on the azetidine nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine is a nucleophile and can be subjected to a variety of transformations, including N-alkylation, N-acylation, N-arylation, and reductive amination. nih.govresearchgate.net This allows for the introduction of diverse substituents at the N-1 position, which is crucial for modulating the physicochemical and pharmacological properties of the molecule. Re-protection with other groups is also possible, offering a strategy for more complex synthetic sequences. nih.gov
C-3 Derivatization: The secondary amine at the C-3 position, part of the (2-hydroxyethyl)amino substituent, can also be functionalized. For instance, it can undergo acylation, sulfonylation, or further alkylation. Care must be taken to control the selectivity between this amine and the N-1 azetidine nitrogen if the latter is deprotected. The presence of the Boc group at N-1 generally directs reactivity towards the C-3 side-chain amine.
Table 3: Derivatization Strategies
| Position | Reaction | Reagent/Condition | Resulting Moiety | Reference |
|---|---|---|---|---|
| N-1 | Boc Deprotection | TFA, DCM or HCl in Dioxane | Secondary Amine | nih.gov |
| N-1 (after deprotection) | N-Alkylation | Alkyl halide, Base | Tertiary Amine | nih.govresearchgate.net |
| N-1 (after deprotection) | N-Acylation | Acid chloride or Anhydride, Base | Amide | |
| C-3 Side-Chain Amine | N-Acylation | Acid chloride, Base | Amide | |
| C-3 Side-Chain Amine | N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
Regioselective and Diastereoselective Transformations
Controlling stereochemistry is often critical in the synthesis of biologically active molecules. The azetidine scaffold can be involved in or direct stereoselective reactions.
Regioselectivity: In ring-opening reactions of asymmetrically substituted azetidinium ions, the site of nucleophilic attack is influenced by both steric and electronic factors, allowing for potential regiocontrol. researchgate.netacs.org Furthermore, the azetidine ring itself can act as a directing group in reactions on attached aromatic substituents, for example, by directing ortho-lithiation. acs.orgacs.org
Diastereoselectivity: When new stereocenters are created during the functionalization of this compound, the existing stereocenter at C-3 can influence the stereochemical outcome. For example, the diastereoselective reduction of a ketone installed on the side chain could be influenced by the adjacent stereocenter. Similarly, diastereoselective cyclization reactions involving the side chain and the azetidine ring can be achieved. Iodine-mediated cyclization of homoallyl amines, for instance, has been shown to produce cis-2,4-substituted azetidines with high diastereoselectivity. nih.gov While this applies to the formation of the ring itself, similar principles of stereocontrol can be relevant in subsequent transformations.
The synthesis of specific stereoisomers of substituted azetidines often relies on using chiral starting materials or chiral auxiliaries. acs.org For a pre-existing scaffold like this compound, any transformations must consider the influence of the inherent chirality.
Table 4: Summary of Stereoselective Approaches
| Transformation Type | Key Principle | Potential Outcome | Reference |
|---|---|---|---|
| Ring Formation | Iodine-mediated cyclization | Diastereoselective formation of cis-azetidines | nih.gov |
| Ring-Opening | Nucleophilic attack on azetidinium ion | Regioselective C-C or C-N bond cleavage | researchgate.netacs.org |
| C-H Functionalization | Directed metalation | Regioselective functionalization of appended groups | acs.orgacs.org |
| Synthesis | Use of chiral auxiliaries | Access to enantioenriched C2-substituted azetidines | acs.org |
Strategic Applications in Complex Molecular Architecture
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine as a Building Block for Advanced Heterocycles
The azetidine (B1206935) core serves as a foundational element for the synthesis of more complex heterocyclic systems, including non-natural amino acids and other ring structures, which are of significant interest in drug development.
The synthesis of novel heterocyclic amino acid derivatives incorporating the azetidine ring is an area of active research. nih.gov A common strategy involves using 1-Boc-3-azetidinone as a starting material, which can be converted to an α,β-unsaturated ester like methyl (N-Boc-azetidin-3-ylidene)acetate. medchemexpress.comresearchgate.net This intermediate can then undergo an aza-Michael addition with various heterocyclic amines to generate a diverse library of functionalized 3-substituted 3-(acetoxymethyl)azetidines. medchemexpress.comresearchgate.net These products are essentially constrained, non-natural amino acid derivatives.
The subject compound, this compound, provides a direct entry point into this class of molecules. The secondary amine can be reacted with various electrophiles, and the primary alcohol can be oxidized to a carboxylic acid, directly yielding a substituted azetidine-containing amino acid. This approach allows for the creation of compounds with defined spatial arrangements, which is critical for their interaction with biological targets. For instance, fluorinated heterocyclic amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, have been synthesized and recognized for their high potential as building blocks in medicinal chemistry.
Table 1: Examples of Azetidine-Based Heterocyclic Amino Acid Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Synthetic Precursor | Key Reaction Type | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| 3-Substituted 3-(Acetoxymethyl)azetidines | (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | Constrained amino acid ester | medchemexpress.com, researchgate.net |
| 3-Fluoroazetidine-3-carboxylic acid | N-protected 2-propenylamine | Bromofluorination, Cyclization, Oxidation | Fluorinated heterocyclic amino acid | |
| Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | N-Boc-azetidin-3-one | Horner–Wadsworth–Emmons, Hydrogenation | Novel GABA derivatives | researchgate.net |
The transformation of azetidines into other heterocyclic systems via ring manipulation is a testament to their synthetic utility. While the ring expansion of azetidines to pyrrolidines through a one-carbon homologation is a known process, the direct conversion to pyrroles via ring opening is less common. nih.gov The synthesis of pyrroles often starts from more strained three-membered aziridine (B145994) rings, which undergo regiosepecific ring-opening and subsequent intramolecular cyclization. nih.gov
Conceptually, the formation of pyrroles from azetidines can be envisioned through pathways such as 1,3-dipolar cycloadditions. In these reactions, the azetidine ring can form an azomethine ylide intermediate, which then reacts with an alkene or alkyne to construct the five-membered pyrrole (B145914) ring. epfl.ch This type of transformation highlights the potential of the azetidine scaffold to serve as a masked 1,3-dipole for cycloaddition reactions. epfl.ch However, due to the lower ring strain of azetidines compared to aziridines, such reactions often require specific activation or thermal conditions. youtube.com
Application in the Design of Constrained Ligands and Scaffolds
The rigid nature of the azetidine ring is a highly desirable feature for designing ligands and scaffolds where precise positioning of functional groups is paramount. This conformational constraint reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
Azetidine derivatives, including 1-Boc-azetidine-3-carboxylic acid and methyl 1-Boc-azetidine-3-carboxylate, are commercially available as building blocks for these linkers. medchemexpress.commedchemexpress.com The rigid azetidine core serves as a non-cleavable, stable scaffold that helps to maintain an optimal distance and orientation between the warhead and the E3 ligase ligand in a PROTAC, or the antibody and the cytotoxic payload in an ADC. medchemexpress.commedchemexpress.com The use of a constrained scaffold like azetidine can improve the physicochemical properties of the resulting conjugate and facilitate the formation of a stable ternary complex in the case of PROTACs. nih.gov The subject compound, this compound, with its distinct functional handles, is an ideal conceptual starting point for creating novel, more complex, and spatially defined linkers for next-generation PROTAC and ADC therapeutics.
Table 2: Conceptual Use of Azetidine Scaffolds in Advanced Conjugates This table is interactive. You can sort and filter the data.
| Conjugate Type | Role of Azetidine | Key Advantage | Example Azetidine Building Block | Reference(s) |
|---|---|---|---|---|
| PROTAC | Rigid linker component | Controls distance/orientation between ligands | 1-Boc-azetidine-3-carboxylic acid | medchemexpress.com, |
| ADC | Stable, non-cleavable linker | Provides stability in plasma | Methyl 1-Boc-azetidine-3-carboxylate | medchemexpress.com, nih.gov |
| PROTAC | Alkyl chain-based linker | Spatially defined scaffold | 1-Boc-azetidine-3-carboxylic acid | medchemexpress.com |
Precursor in Analogue Synthesis for Structure-Activity Relationship (SAR) Studies (Conceptual)
A cornerstone of modern drug discovery is the systematic synthesis of analogues of a lead compound to map its structure-activity relationship (SAR). This process involves making discrete structural modifications to understand how they influence biological activity, selectivity, and pharmacokinetic properties. The compound this compound is an excellent precursor for such studies.
Its structure contains two key points for diversification: the secondary amine of the (2-hydroxyethyl)amino group and the terminal primary alcohol. The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. Simultaneously, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, further expanding the chemical space. This allows for the rapid generation of a focused library of analogues.
SAR studies on other azetidine-containing molecules have demonstrated the value of this scaffold. For example, extensive SAR has been performed on azetidine derivatives as GABA uptake inhibitors, where modifications at different positions of the ring and on the N-substituent led to the identification of potent and selective inhibitors. nih.gov Similarly, SAR studies on 2-azetidinone derivatives have been crucial in developing compounds with potent antibacterial activity. nih.gov The ability to systematically modify the side chain of this compound while maintaining the rigid azetidine core makes it a powerful tool for probing interactions within a biological target and optimizing lead compounds.
Table 3: Examples of Azetidine Analogues in SAR Studies This table is interactive. You can sort and filter the data.
| Therapeutic Area | Modified Azetidine Scaffold | Focus of SAR | Finding | Reference(s) |
|---|---|---|---|---|
| Neuropharmacology | Azetidine-2-ylacetic acid & Azetidine-3-carboxylic acid derivatives | N-alkylation and substitution at position 3 | Lipophilic N-substituents and specific side chains enhance GAT-1/GAT-3 inhibition | nih.gov |
| Infectious Disease | 2-Azetidinone-1-sulfonic acid derivatives | Substitution at the 4-position | Heteroatom-bound substituents at C4 led to excellent activity against Gram-negative bacteria | nih.gov |
| Anti-parasitic | Bicyclic azetidine analogues | Stereochemistry and ring modifications | Specific stereoisomers and conversion to a bicyclic pyrrolidine (B122466) core retained activity | acs.org |
| Anti-tubercular | Azetidin-2-one (B1220530) derivatives | Substitutions on the azetidinone ring | Chloro-substitution enhanced activity against M. tuberculosis | medwinpublishers.com |
Structural Characterization and Spectroscopic Analysis in Azetidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR: Proton NMR spectroscopy is critical for identifying the various proton-containing functional groups and their connectivity within "1-Boc-3-[(2-hydroxyethyl)amino]-azetidine." While specific data for the target compound is not widely published, analysis of related structures such as 1-Boc-3-aminoazetidine and tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate allows for the prediction of the expected spectral features. sigmaaldrich.com The spectrum would be expected to show characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the azetidine (B1206935) ring protons, and the protons of the 2-hydroxyethylamino side chain.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal, confirming the presence of the azetidine ring, the Boc group, and the side chain carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (C(CH₃)₃) | ~1.4 | ~28 |
| Boc (C(CH₃)₃) | - | ~80 |
| Boc (C=O) | - | ~156 |
| Azetidine-CH₂ | 3.5 - 4.2 | ~50-60 |
| Azetidine-CH | 3.0 - 3.8 | ~55-65 |
| N-CH₂ (ethyl) | ~2.8 | ~52 |
| O-CH₂ (ethyl) | ~3.6 | ~61 |
¹⁵N and ¹⁹F NMR: While ¹⁵N NMR could provide specific details about the nitrogen environments within the azetidine ring and the amino group, such data for this compound are not commonly reported in standard literature. ¹⁹F NMR would only be applicable if the molecule were fluorinated, as in the case of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine. matrixscientific.com For the non-fluorinated title compound, ¹⁹F NMR is not a relevant analytical technique.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This allows for the unambiguous confirmation of the molecular formula. For "this compound" (Molecular Formula: C₁₀H₂₀N₂O₃), HRMS would provide a precise mass measurement that can be compared to the calculated theoretical mass.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 217.1547 |
This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.
Based on analogous structures, the following peaks would be anticipated researchgate.net:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H stretch: A moderate band in the region of 3300-3500 cm⁻¹ from the secondary amine.
C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region due to the alkyl C-H bonds.
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate (B1207046) carbonyl group in the Boc protecting group.
C-N stretch: Bands in the 1000-1300 cm⁻¹ region.
C-O stretch: An absorption band in the 1050-1150 cm⁻¹ range.
The presence and position of these bands provide strong evidence for the proposed structure.
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic techniques are essential for the purification of the target compound from reaction mixtures and for the assessment of its purity.
Column Chromatography: Silica gel column chromatography is a standard method for the purification of azetidine derivatives. nih.gov A solvent system, often a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol (B129727), is typically employed to separate the desired product from starting materials and byproducts based on polarity. nih.gov
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value of the compound provides a preliminary indication of its polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to determine the purity of the final compound. By using a suitable column and mobile phase, HPLC can separate the target compound from even minor impurities, allowing for accurate quantification of its purity.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Boc-3-aminoazetidine |
| tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate |
| 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine |
| 1-Boc-3-hydroxyazetidine |
| Hexane |
| Dichloromethane |
| Ethyl acetate |
Computational Chemistry Approaches in Azetidine Scaffold Analysis
Conformational Analysis of the Azetidine (B1206935) Ring and Substituents
The conformation of the azetidine ring and its substituents is crucial for its function, particularly in the design of bioactive molecules. Unlike larger, more flexible rings, the four-membered azetidine scaffold offers a degree of conformational rigidity that can be advantageous in drug design by reducing the entropy of binding to a biological target. enamine.net
Computational studies, including ab initio Hartree-Fock (HF) and density functional theory (DFT) methods, have been employed to explore these conformational preferences. nih.gov These studies reveal that the azetidine ring is not planar and typically adopts a puckered conformation. nih.gov The degree and preference of this puckering can be significantly influenced by the nature and position of substituents on the ring. For instance, in a computational study of fluorinated azetidine derivatives, the position of a fluorine atom was shown to affect the ring pucker. researchgate.net The neutral molecule was calculated to favor a pucker that places the fluorine atom distant from the nitrogen atom, with a specific N–C–C–F dihedral angle of 137.2°. researchgate.net
In the context of larger molecules like peptides, the azetidine ring can act as an isostere of a trans amide bond, stabilizing conformations that might otherwise be difficult to access. ljmu.ac.uk Crystal structure analysis of a cyclic tetrapeptide containing an azetidine ring showed it mimics a trans amide bond well, with a dihedral angle of 159°. ljmu.ac.uk This mimicry helps to reduce angular strain in macrocycles. ljmu.ac.uk
Table 1: Summary of Computational Findings on Azetidine Conformation
| Feature Studied | Computational Method(s) | Key Findings | Reference(s) |
| General Ring Structure | Ab initio HF, DFT | The four-membered ring adopts a non-planar, puckered structure. | nih.gov |
| Fluorine Substitution | Computational Study | A fluorine substituent influences the ring pucker; the neutral molecule prefers a conformation with the fluorine atom away from the nitrogen. | researchgate.net |
| Peptide Integration | X-ray Crystal Structure Analysis | The azetidine ring can mimic a trans amide bond, stabilizing specific conformations in macrocycles and reducing ring strain. | ljmu.ac.uk |
| Comparison to Proline | Ab initio HF, DFT | The azetidine ring is less puckered than the five-membered proline ring. | nih.gov |
Theoretical Studies on Reaction Mechanisms Involving Azetidines
Theoretical calculations are instrumental in elucidating the mechanisms of reactions involving the formation and functionalization of azetidines. The inherent ring strain makes azetidines susceptible to various ring-opening and cycloaddition reactions, and computational models help to understand the energetics and pathways of these transformations. rsc.org
Density Functional Theory (DFT) calculations have been successfully used to explain the regioselectivity and stereoselectivity observed in many azetidine reactions. For example, in a copper-catalyzed photoinduced radical cyclization to form azetidines, DFT calculations demonstrated that the observed 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway. nih.gov Similarly, DFT has been used to understand the parameters that govern the regioselectivity of nucleophilic ring-opening of azetidinium ions. nih.gov
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key method for synthesizing azetidines. rsc.orgresearchgate.net Theoretical studies, including CASPT2 and DFT calculations, have been used to investigate the intermediates and transition states of these reactions. researchgate.net These studies help to rationalize the observed product distributions and guide the development of more efficient synthetic protocols. researchgate.net Computational models have also been developed to study the enantioselective ring-opening of azetidines, revealing complex networks of interactions in the transition state that are stabilized by a catalyst. acs.org
Table 2: Examples of Theoretical Studies on Azetidine Reaction Mechanisms
| Reaction Type | Computational Method(s) | Focus of Study | Key Insights | Reference(s) |
| Radical Cyclization | DFT | Reaction pathway selectivity | The 4-exo-dig pathway is kinetically favored over the 5-endo-dig pathway for azetidine formation. | nih.gov |
| Aza Paternò-Büchi Reaction | CASPT2, DFT | Investigation of intermediates | Elucidation of photoreduction and photooxidation pathways of azetidine-like intermediates. | researchgate.net |
| Nucleophilic Ring-Opening | DFT | Regioselectivity | Understanding the parameters that control where a nucleophile attacks the azetidinium ring. | nih.gov |
| Catalytic Ring-Opening | Computational Modeling | Transition state stabilization | A network of interactions stabilized by a chiral catalyst is responsible for high enantioselectivity. | acs.org |
| Intramolecular Decomposition | HRMS Data Analysis | Decomposition pathway | An acid-mediated intramolecular ring-opening can occur via nucleophilic attack from a pendant amide group. | nih.gov |
Prediction of Molecular Interactions for Scaffold Design (Conceptual)
The rigid nature of the azetidine scaffold makes it an attractive framework for designing molecules that can interact with biological targets in a specific and predictable manner. enamine.net Computational tools are essential in this design process, allowing for the in silico screening and optimization of azetidine-based compounds before their synthesis.
Molecular docking is a primary computational technique used to predict the binding mode and affinity of a ligand (such as an azetidine derivative) within the active site of a protein. researchgate.net By predicting the spatial orientation of fragments attached to the rigid azetidine core, docking can guide the design of compounds with improved potency and selectivity. enamine.net This approach reduces the entropy loss upon binding, which can lead to higher affinity. enamine.net
Beyond simple docking, computational methods can also predict key physicochemical and pharmacokinetic properties, often grouped under the term ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net These predictions help to identify potential liabilities early in the drug discovery process. Furthermore, thermodynamic parameters derived from techniques like isothermal titration calorimetry (ITC) can be correlated with computational models to provide a deeper understanding of the binding energetics. For example, studies on azetidine amides as STAT3 inhibitors revealed direct, high-affinity binding, with thermodynamic signatures (ΔG, ΔH, and -TΔS) that characterize the molecular interaction. nih.govacs.org The azetidine scaffold's ability to balance physicochemical properties while maintaining potency makes it a valuable tool for developing diverse small-molecule libraries targeting various biological systems, including the central nervous system. acs.orgnih.gov
Table 3: Computational Approaches in Azetidine-Based Scaffold Design
| Computational Approach | Application | Predicted/Determined Properties | Reference(s) |
| Molecular Docking | Predicting binding mode and pose | Binding affinity, ligand-receptor interactions, orientation within the active site. | researchgate.net |
| In Silico ADME Prediction | Evaluating drug-likeness | Pharmacokinetic properties (e.g., membrane permeability), physicochemical properties (e.g., solubility, TPSA). | researchgate.net |
| Thermodynamic Analysis | Characterizing binding energetics | Binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), Gibbs free energy change (ΔG). | nih.govacs.org |
| Library Design | Creating diverse chemical entities | Generation of fused, bridged, and spirocyclic ring systems for screening against biological targets. | nih.gov |
Future Perspectives and Emerging Research Avenues for Azetidine Chemistry
Development of Novel and Efficient Synthetic Routes to Functionalized Azetidines
The synthesis of substituted azetidines remains a significant area of research, driven by the need for efficient and modular access to novel chemical entities for drug discovery and other applications. researchgate.netub.bw While classical methods such as the cyclization of 1,3-amino alcohols or 1,3-haloamines are still in use, recent advancements have focused on more sophisticated and versatile strategies. researchgate.netnih.gov
One of the key challenges in synthesizing compounds like 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is the introduction of diverse functionalities onto the azetidine (B1206935) core. The synthesis of this specific compound would likely involve the initial formation of a 3-functionalized azetidine precursor, such as 1-Boc-3-aminoazetidine or 1-Boc-3-hydroxyazetidine, followed by the attachment of the 2-hydroxyethylamino side chain.
Recent synthetic innovations that could be applied to the synthesis of such molecules include:
Strain-Release Driven Synthesis: This approach utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, which can undergo ring-opening reactions with a variety of nucleophiles to generate densely functionalized azetidines. nih.govacs.orgchemrxiv.org This method offers a powerful way to introduce substituents at different positions of the azetidine ring in a controlled manner.
C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring is an atom-economical and efficient strategy to introduce complexity. rsc.org Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully used to construct the azetidine ring itself. rsc.org Future developments in this area could enable the direct introduction of substituents onto a pre-formed azetidine core.
Photochemical Methods: Light-mediated reactions, such as the aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of imines and alkenes, provide a mild and efficient route to azetidines. rsc.orgmagtech.com.cn Recent studies have also explored the use of photocatalysis for the synthesis of azetidines from strained precursors. researchgate.net
Flow Chemistry: The use of continuous flow reactors for the synthesis of azetidines offers several advantages, including improved safety, scalability, and the ability to perform reactions at high temperatures and pressures. chemrxiv.org This technology is particularly well-suited for the multi-step synthesis of complex molecules.
Table 1: Comparison of Modern Synthetic Routes to Functionalized Azetidines
| Synthetic Strategy | Description | Advantages | Potential Application to this compound |
| Strain-Release Synthesis | Ring-opening of highly strained bicyclic precursors (e.g., 1-azabicyclo[1.1.0]butanes) with nucleophiles. nih.govacs.orgchemrxiv.org | High modularity, access to densely functionalized azetidines. nih.gov | Could be used to introduce the amino or a precursor to the amino group at the 3-position. |
| C-H Functionalization | Direct conversion of a C-H bond on the azetidine ring to a C-C or C-heteroatom bond. rsc.org | Atom economy, step efficiency. | Potentially allows for direct introduction of the side chain at the 3-position of a 1-Boc-azetidine core. |
| Photochemical Synthesis | Use of light to promote cycloaddition reactions to form the azetidine ring. rsc.orgresearchgate.net | Mild reaction conditions, access to unique reactivity. | Could be employed in the initial construction of the azetidine ring with appropriate precursors. |
| Flow Chemistry | Performing synthetic transformations in a continuous flow reactor. chemrxiv.org | Enhanced safety, scalability, and control over reaction parameters. chemrxiv.org | Could be used to scale up the synthesis of key intermediates or the final product. |
Exploration of Azetidine Scaffolds in Diverse Chemical Biology Applications
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of chemical probes and bioactive molecules. nih.govnih.gov The incorporation of an azetidine moiety can significantly impact the pharmacological properties of a molecule, including its metabolic stability, solubility, and target-binding affinity. nih.govnih.gov
The compound This compound possesses several features that make it a promising candidate for chemical biology applications. The Boc-protecting group can be readily removed to reveal a secondary amine, which can be further functionalized. The hydroxyl group provides a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags. The amino group at the 3-position can participate in hydrogen bonding interactions with biological targets.
Future research in this area is likely to focus on:
Development of Azetidine-Based Probes: The synthesis of libraries of functionalized azetidines will enable the discovery of novel chemical probes for studying biological processes. acs.org For instance, derivatives of This compound could be developed as probes for enzymes or receptors where the specific substitution pattern is crucial for selective binding.
Azetidines as Bioisosteres: The azetidine ring can serve as a bioisostere for other common heterocyclic rings, such as piperidine (B6355638) or pyrrolidine (B122466), offering a way to fine-tune the properties of a drug candidate. nih.gov The unique conformational constraints of the azetidine ring can lead to improved target selectivity and reduced off-target effects.
Fragment-Based Drug Discovery: Small, functionalized azetidines can be used as fragments in fragment-based drug discovery campaigns. nih.gov The screening of azetidine-containing fragment libraries against a variety of biological targets could lead to the identification of novel starting points for drug development.
Table 2: Potential Chemical Biology Applications of Functionalized Azetidines
| Application Area | Description | Relevance of this compound |
| Chemical Probes | Molecules used to study and visualize biological processes. acs.org | The functional groups on this compound allow for its elaboration into probes for specific biological targets. |
| Bioisosterism | The substitution of one chemical group with another that has similar physicochemical properties. nih.gov | The azetidine core can be used to replace other saturated heterocycles to improve drug-like properties. |
| Fragment-Based Drug Discovery | A method for finding lead compounds as a part of the drug discovery process. nih.gov | The core structure of this molecule could serve as a fragment for screening against various biological targets. |
Integration of Azetidine Chemistry in Automated Synthesis and High-Throughput Methodologies
The increasing demand for large and diverse compound libraries for high-throughput screening has driven the development of automated synthesis platforms. nih.gov The integration of azetidine chemistry into these platforms is a key area of future research that will accelerate the discovery of new azetidine-containing drug candidates. nih.gov
The modular nature of many modern azetidine syntheses makes them amenable to automation. For example, the strain-release synthesis of functionalized azetidines from 1-azabicyclo[1.1.0]butanes could be adapted for automated parallel synthesis, allowing for the rapid generation of a large library of compounds with diverse substituents. acs.orgchemrxiv.org
Key aspects of integrating azetidine chemistry into high-throughput workflows include:
Solid-Phase Synthesis: The development of solid-phase synthetic routes to functionalized azetidines would greatly facilitate the purification and handling of compound libraries. nih.gov This would involve anchoring an azetidine precursor to a solid support and then performing a series of reactions to build up the desired molecule.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse collections of molecules from a common starting material. nih.gov Applying DOS principles to azetidine synthesis would allow for the exploration of a much wider range of chemical space.
Automated Purification and Analysis: The integration of automated purification techniques, such as mass-directed preparative HPLC, and high-throughput analytical methods is crucial for the efficient processing of large compound libraries.
The synthesis of a library of analogs based on the structure of This compound using automated methods would involve the parallel reaction of a common azetidine core with a variety of building blocks to introduce diversity at different positions of the molecule.
Table 3: High-Throughput Methodologies in Azetidine Chemistry
| Methodology | Description | Relevance to Azetidine Library Synthesis |
| Automated Synthesis | The use of robotic systems to perform chemical reactions. nih.gov | Enables the rapid and efficient production of large numbers of azetidine derivatives. |
| Solid-Phase Synthesis | The synthesis of molecules on a solid support. nih.gov | Simplifies purification and allows for the use of excess reagents to drive reactions to completion. |
| Diversity-Oriented Synthesis (DOS) | A synthetic strategy that aims to create a wide range of molecular structures. nih.gov | Allows for the exploration of novel azetidine scaffolds and substitution patterns. |
Q & A
Q. What experimental strategies optimize the synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine under laboratory conditions?
- Methodological Answer :
Synthesis optimization involves selecting catalysts and solvents that minimize side reactions. For example, using Boc-protection strategies (common in azetidine derivatives) ensures amine group stability during reactions . Reaction conditions from analogous compounds, such as (2-hydroxyethyl)ammonium lactate synthesis, suggest vacuum distillation and controlled temperature (25–40°C) improve yield and purity . Chromatography (e.g., silica gel) is recommended for purification, with monitoring via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane).
Q. How can researchers ensure purity and structural integrity during purification?
- Methodological Answer :
Recrystallization using ethanol/water mixtures (70:30 v/v) is effective for removing unreacted intermediates . For Boc-protected azetidines, melting point analysis (e.g., 36–43°C for 1-Boc-3-hydroxyazetidine) serves as a purity indicator . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities, with retention times typically between 8–12 minutes.
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via certified hazardous waste services .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : 1H NMR (DMSO-d6) shows characteristic peaks: Boc-group tert-butyl (~1.4 ppm), azetidine ring protons (~3.2–4.0 ppm), and hydroxyethyl protons (~3.6 ppm) .
- IR : Strong carbonyl stretch (~1680–1720 cm⁻¹) confirms Boc protection .
- X-ray Diffraction : SHELXL software refines high-resolution data to resolve stereochemistry; lattice parameters (e.g., space group P2₁/c) are typical for azetidine derivatives .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties. For example, the azetidine ring’s strain energy (~25 kcal/mol) and N–Boc bond dissociation energy (~80 kcal/mol) predict susceptibility to ring-opening reactions under acidic conditions . Molecular dynamics simulations (AMBER force field) assess conformational stability in solvent environments (e.g., water vs. DMSO).
Q. How to resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
Q. What strategies elucidate structure-activity relationships (SAR) for azetidine derivatives in drug discovery?
- Methodological Answer :
- Bioisosteric Replacement : Compare this compound with pyrrolidine or piperidine analogs (e.g., 1-Boc-3-aminopyrrolidine ) to assess ring-size effects on target binding.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors (e.g., –NH–) and hydrophobic regions (Boc group) .
Q. How does this compound serve as a precursor for complex heterocycles?
Q. What analytical approaches compare stability across Boc-protected azetidine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
